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Compound of Interest

Compound Name: lanthelliformisamine A TFA

Cat. No.: B13436595

lanthelliformisamine A TFA: A Technical Guide
for Researchers

An In-depth Examination of a Marine-Derived Antibiotic Enhancer

lanthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine
sponge Suberea ianthelliformis, has emerged as a compound of significant interest in the field
of antibiotic drug development. This technical guide provides a comprehensive overview of
lanthelliformisamine A trifluoroacetate (TFA) salt, including its chemical properties, biological
activity, and proposed mechanism of action, with a focus on its potential as an antibiotic
enhancer against multidrug-resistant bacteria.

Chemical Properties and Structure

lanthelliformisamine A TFA is the trifluoroacetic acid salt of lanthelliformisamine A. The
chemical and physical properties are summarized in the table below.
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Property Value

Chemical Formula C26H35Br2FsN4Os

Molecular Weight 862.38 g/mol

Appearance Off-white to light yellow solid

Solubility Soluble in DMSO and Methanol
Source Marine Sponge Suberea ianthelliformis

Biological Activity and Mechanism of Action

lanthelliformisamine A exhibits intrinsic antibacterial activity and, perhaps more significantly,
acts as an antibiotic enhancer, particularly against Gram-negative bacteria such as
Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus. It has been
shown to work synergistically with conventional antibiotics, such as ciprofloxacin, reducing the
minimum inhibitory concentration (MIC) of these drugs.

The proposed mechanism of action for lanthelliformisamine A and its analogs involves a multi-
pronged attack on bacterial defenses. The primary mechanisms are believed to be:

o Bacterial Membrane Disruption: The polyamine chain of lanthelliformisamine A is thought to
interact with and disrupt the integrity of the bacterial cell membrane. This leads to membrane
depolarization, dissipating the membrane potential that is crucial for various cellular
processes.

« Inhibition of Efflux Pumps: lanthelliformisamine A has been suggested to inhibit the activity of
bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance,
actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps,
lanthelliformisamine A increases the intracellular concentration of co-administered
antibiotics, thereby restoring their efficacy.

The following diagram illustrates the proposed mechanism of action of lanthelliformisamine A.
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Proposed mechanism of action of lanthelliformisamine A.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of lanthelliformisamine A.

Organism Assay Type Activity Metric  Value (uM) Reference
Pseudomonas o
) Growth Inhibition  ICso 6.8 [1]
aeruginosa
Pseudomonas o
) Growth Inhibition ~ MIC 35 [1]
aeruginosa
Staphylococcus Bactericidal
o ICso0 3.8 [2]
aureus Activity
Staphylococcus Bactericidal
- MIC 25 [2]
aureus Activity
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Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
the biological activity of lanthelliformisamine A.

Total Synthesis of lanthelliformisamine A

The synthesis of lanthelliformisamine A can be achieved through a multi-step process. A
common route involves the initial synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.
This intermediate is then coupled with the appropriate polyamine chain using peptide coupling
reagents, followed by deprotection to yield the final product.

The following diagram outlines a general workflow for the synthesis of lanthelliformisamine A.
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General synthetic workflow for lanthelliformisamine A.

Antibacterial Susceptibility Testing

The antibacterial activity of lanthelliformisamine A is typically determined using broth
microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol:

o Prepare a two-fold serial dilution of lanthelliformisamine A TFA in a 96-well microtiter plate
using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

 Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10> CFU/mL).
« Include positive (bacteria only) and negative (medium only) controls.
e Incubate the plates at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound that completely inhibits
visible bacterial growth.

Biofilm Inhibition Assay

The ability of lanthelliformisamine A to inhibit biofilm formation can be assessed using a crystal
violet staining method.

Protocol:

In a 96-well plate, add sub-MIC concentrations of lanthelliformisamine A TFA to the wells.

Inoculate with a standardized bacterial suspension.

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove
planktonic bacteria.

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
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» Wash the wells again to remove excess stain and allow them to dry.
» Solubilize the stained biofilm with 30% acetic acid or ethanol.

» Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g.,
595 nm) using a microplate reader.

Membrane Depolarization Assay

Bacterial membrane depolarization can be measured using membrane potential-sensitive
fluorescent dyes such as DiSCs(5).

Protocol:

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.
o Resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with glucose).

e Add the fluorescent dye DiSCs(5) to the cell suspension and incubate to allow for dye uptake
and fluorescence quenching.

» Monitor the baseline fluorescence using a fluorometer.
+ Add lanthelliformisamine A TFA to the cell suspension.

e Record the increase in fluorescence over time. An increase in fluorescence indicates dye
release from the membrane, corresponding to membrane depolarization.

Efflux Pump Inhibition Assay

The inhibition of efflux pumps can be evaluated by measuring the intracellular accumulation of
a known efflux pump substrate, such as ethidium bromide (EtBr).

Protocol:

o Prepare a bacterial suspension and pre-incubate it with and without a sub-MIC concentration
of lanthelliformisamine A TFA.

e Add ethidium bromide to the bacterial suspensions.
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e Monitor the increase in fluorescence over time using a fluorometer. Ethidium bromide
fluoresces upon intercalation with DNA.

e Anincreased rate and level of fluorescence in the presence of lanthelliformisamine A TFA,
compared to the control without the compound, indicates inhibition of the efflux pump,
leading to higher intracellular accumulation of EtBr.

Conclusion

lanthelliformisamine A TFA represents a promising scaffold for the development of new
antibacterial agents and antibiotic adjuvants. Its dual mechanism of action, involving membrane
disruption and efflux pump inhibition, makes it a compelling candidate for combating antibiotic
resistance. Further research into its structure-activity relationships, in vivo efficacy, and
toxicological profile is warranted to fully elucidate its therapeutic potential. This technical guide
provides a foundational resource for researchers and drug development professionals
interested in exploring the potential of this fascinating marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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